Lfm-A13 vs. Ibrutinib, Acalabrutinib, Zanubrutinib: Distinct dual BTK/PLK inhibition profile
Lfm-A13 inhibits recombinant BTK with an IC₅₀ of 2.5 µM and also potently inhibits Polo‑like kinases (Plx1 IC₅₀ = 10 µM; PLK3 IC₅₀ = 61 µM) [1]. In contrast, ibrutinib (BTK IC₅₀ = 0.5 nM), acalabrutinib (BTK IC₅₀ = 3–5 nM), and zanubrutinib (BTK IC₅₀ = 0.3 nM) are highly potent covalent BTK inhibitors that lack meaningful PLK inhibition at therapeutic concentrations .
| Evidence Dimension | BTK and PLK inhibition potency |
|---|---|
| Target Compound Data | BTK IC₅₀ = 2.5 µM; Plx1 IC₅₀ = 10 µM; PLK3 IC₅₀ = 61 µM |
| Comparator Or Baseline | Ibrutinib: BTK IC₅₀ = 0.5 nM, PLK inactive; Acalabrutinib: BTK IC₅₀ = 3–5 nM, PLK inactive; Zanubrutinib: BTK IC₅₀ = 0.3 nM, PLK inactive |
| Quantified Difference | Lfm‑A13 uniquely inhibits PLK (Plx1 IC₅₀ 10 µM, PLK3 IC₅₀ 61 µM) while maintaining µM BTK inhibition; comparator covalent BTK inhibitors are >1,000‑fold more potent on BTK but have no PLK activity |
| Conditions | In vitro kinase assays with recombinant enzymes |
Why This Matters
Procurement of Lfm‑A13 enables dual BTK/PLK targeting for chemosensitization studies that cannot be replicated with any single‑target covalent BTK inhibitor.
- [1] MedChemExpress. (Z)-LFM-A13 product page. Accessed 2026. View Source
